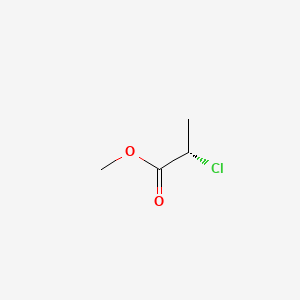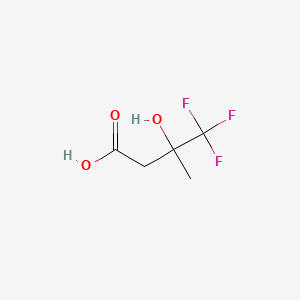
Tétrafluoropyrimidine
Vue d'ensemble
Description
Tetrafluoropyrimidine (TFP) is a pyrimidine derivative that has been widely studied due to its potential applications in the fields of medicine, agriculture, and other industries. TFP is a versatile compound that has been used in a variety of research studies due to its unique properties. It is a colorless and odorless compound that is soluble in water, alcohol, and other organic solvents. Its structure consists of four fluorine atoms attached to a pyrimidine ring, which gives it a high degree of solubility and stability.
Applications De Recherche Scientifique
Synthèse de pyrimidines multifonctionnelles
Le tétrafluoropyrimidine a été utilisé dans le développement d'une méthodologie pour la synthèse de pyrimidines multisubstituées . Cela implique la réactivité du this compound avec des nucléophiles contenant de l'azote, du soufre et de l'oxygène. Les régiosélectivités de ces processus ont été établies, ce qui est crucial pour la synthèse de pyrimidines multifonctionnelles .
Réactivité avec des nucléophiles difonctionnels
Des recherches ont été menées pour explorer la réactivité du this compound avec des nucléophiles difonctionnels . Cette étude a indiqué qu'il n'était pas possible de synthétiser des systèmes [5,6] fusionnés et que dans certains cas des dimères étaient formés en raison de l'atome de fluor en position 5 étant une substitution inactive .
Synthèse de systèmes [5,6] fusionnés
Le this compound a été utilisé dans les synthèses de systèmes [5,6] fusionnés . La réactivité du système envers les dinucléophiles MiV et les dinucléophiles C,0 a été étudiée .
Substitution aromatique nucléophile
Des fonctionnalisations supplémentaires par substitution aromatique nucléophile des atomes de fluor restants avec des nucléophiles azotés et oxygénés ont été discutées . Cela montre la polyvalence du this compound dans diverses réactions chimiques .
5. Sonde fluorescente pour l'identification rapide des acides aminés Le this compound a été utilisé dans le développement d'une sonde fluorescente à haut rendement pour l'identification rapide de différents acides aminés . Cela implique la combinaison de l'intermédiaire médicamenteux pyrimidine avec le fluorophore BODIPY .
Safety and Hazards
Tetrafluoropyrimidine is known to cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .
Propriétés
IUPAC Name |
2,4,5,6-tetrafluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMWBUVUQLGBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227502 | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-79-3 | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetrafluoropyrimidine (C4F4N2) is a six-membered aromatic ring containing four fluorine atoms and two nitrogen atoms. Its molecular weight is 156.04 g/mol. The structure is characterized by 19F NMR spectroscopy, showcasing the high electronegativity of fluorine. [, , ]
A: Tetrafluoropyrimidine is highly susceptible to nucleophilic attack. The fluorine atoms at the 4- and 6-positions are more readily displaced by nucleophiles compared to those at the 2- and 5- positions. This reactivity allows for the synthesis of various substituted fluoropyrimidines. [, , , , ]
A: Reaction of tetrafluoropyrimidine with sodium iodide in dimethylformamide selectively yields 2,4,5-trifluoro-6-iodopyrimidine as the major product. This selectivity is crucial for further functionalization at the 6-position. []
A: Yes, while the fluorine atoms at the 2-, 4-, and 6-positions are relatively reactive, the fluorine at the 5-position can be less reactive in some cases. This can hinder the synthesis of certain fully substituted pyrimidine derivatives. []
A: Tetrafluoropyrimidine reacts with perfluoroisopropyl carbanions (generated from hexafluoropropene and cesium fluoride) to yield mono-, bis-, tris-, and even tetra-perfluoroisopropyl substituted pyrimidine derivatives. The product distribution depends on the reaction conditions and stoichiometry. []
A: Yes, some perfluorinated azacyclodienes derived from tetrafluoropyrimidine undergo ring-opening and fragmentation reactions upon photolysis. This highlights the impact of fluorine substitution on the stability and reactivity of the pyrimidine ring. []
A: Yes, tetrafluoropyrimidine can be thermally rearranged to tetrafluoropyrimidine at high temperatures (around 800°C). This reaction provides a pathway for the synthesis of pyrimidine derivatives from pyridazine precursors. []
A: Yes, calculations of charge and spin densities have been performed to understand the mechanism of fluorination of tetrafluoropyrimidine with cobalt fluorides. These calculations support a mechanism involving radical cation intermediates. []
A: Yes, tetrafluoropyrimidine serves as a building block for the synthesis of macrocycles. Its regioselective reactions with nucleophiles allow for the controlled assembly of larger ring systems. [, ]
A: Yes, reactions of tetrafluoropyrimidine with various N-nucleophiles have been successfully carried out in water at room temperature using potassium carbonate as a base. This highlights the potential for environmentally friendly syntheses of fluorinated pyrimidine derivatives. [, ]
A: The crystal structure of tetrafluoropyrimidine reveals short F···F contacts, which are a common feature in the crystal packing of fluorinated aromatic compounds. These interactions play a role in the solid-state properties of the compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)


